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Abstract

This technical guide provides a comprehensive overview of the fundamental chemical and
physical properties of Butane, 1-(propylthio)-, also known as propyl butyl sulfide (CAS No.
1613-46-3). While a seemingly simple aliphatic thioether, this document aims to furnish
researchers, scientists, and drug development professionals with a detailed understanding of
its synthesis, reactivity, and analytical characterization. Although specific applications for this
particular molecule are not widely documented, this guide leverages its structural simplicity to
illustrate the core chemical principles of the thioether functional group, which is of significant
interest in medicinal chemistry and materials science. This document provides field-proven
insights into its handling, potential reactivity, and characterization, grounded in authoritative
references.

Introduction and Chemical Identity

Butane, 1-(propylthio)- is a dialkyl sulfide characterized by a sulfur atom bridging a propyl and
a butyl group. Its identity is unequivocally established by several key identifiers.

Table 1: Chemical Identifiers for Butane, 1-(propylthio)-
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Identifier Value Source

CAS Number 1613-46-3 [1112]

Molecular Formula C7H16S [2]

Molecular Weight 132.27 g/mol [1]

IUPAC Name 1-(Propylthio)butane [2]
Propyl butyl sulfide, 4-

Synonyms -py Y [1112]
Thiaoctane
InChl=1S/C7H16S/c1-3-5-7-8-

InChl [2]
6-4-2/h3-7H2,1-2H3
ZBRWJPVULTZZCE-

InChlKey [2]

UHFFFAOYSA-N

Canonical SMILES

CCccsccce

[1]

Physicochemical Properties

The physical properties of Butane, 1-(propylthio)- are characteristic of a moderately sized,

nonpolar thioether. These properties are crucial for its handling, purification, and use in

synthetic applications.

Table 2: Physicochemical Properties of Butane, 1-(propylthio)-
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Property Value Source
Boiling Point 167.2 °C at 760 mmHg [1]
Density 0.836 g/cm? [1]
Refractive Index 1.450 [1]
Flash Point 52.8 °C [1]
Vapor Pressure 2.27 mmHg at 25 °C [1]

logP (Octanol/Water) 2.93 [1]
Water Solubility Estimated to be low

Synthesis and Purification

The synthesis of asymmetrical thioethers like Butane, 1-(propylthio)- is most commonly
achieved through a variation of the Williamson ether synthesis. This involves the Sn2 reaction
of a thiolate with an alkyl halide.

Synthetic Pathway: Williamson-Type Thioether
Synthesis

The reaction proceeds by generating a thiolate from a thiol using a suitable base, which then
acts as a potent nucleophile to displace a halide from an alkyl halide.
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Figure 1: Synthetic pathway for Butane, 1-(propylthio)- via Williamson-type synthesis.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of Butane, 1-
(propylthio)-.

Materials:

» 1-Butanethiol

e Sodium hydroxide (NaOH)

e 1-Bromopropane

o Ethanol (anhydrous)

o Diethyl ether

o Saturated sodium chloride solution (brine)

e Anhydrous magnesium sulfate (MgSQOa)
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Procedure:

e Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve sodium hydroxide (1.0 eq) in anhydrous ethanol under an inert
atmosphere (e.g., nitrogen or argon). To this solution, add 1-butanethiol (1.0 eq) dropwise at
room temperature. Stir the mixture for 30 minutes to ensure complete formation of the
sodium butanethiolate.

e Sn2 Reaction: To the ethanolic solution of sodium butanethiolate, add 1-bromopropane (1.0
eq) dropwise. The reaction is typically exothermic. After the addition is complete, heat the
reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be
monitored by thin-layer chromatography (TLC).

o Workup: After the reaction is complete, allow the mixture to cool to room temperature.
Remove the ethanol under reduced pressure. To the residue, add water and extract with
diethyl ether (3 x 50 mL). Combine the organic layers and wash with water and then with
brine.

« Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to obtain the crude product. The crude Butane, 1-(propylthio)- can
be purified by fractional distillation under reduced pressure to yield a colorless liquid.

Chemical Reactivity

The reactivity of Butane, 1-(propylthio)- is dominated by the chemistry of the thioether
functional group. The lone pairs of electrons on the sulfur atom make it nucleophilic, and the
sulfur atom can exist in various oxidation states.

Oxidation

Thioethers can be readily oxidized to sulfoxides and subsequently to sulfones using various
oxidizing agents. The choice of oxidant and reaction conditions allows for selective oxidation.

Mild Oxidation Strong Oxidation

Butane, 1-(propylthio)- (e.g., H2O2, NalOa4) _ | Ppropyl Butyl Sulfoxide (e.g., KMnOas, m-CPBA) .| Propyl Butyl Sulfone
(R-S-R) - (R-SO-R)) - (R-S02-R")
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Figure 2: Oxidation pathway of Butane, 1-(propylthio)-.

This reactivity is particularly relevant in the context of drug development, as thioether-
containing molecules can be designed as ROS-responsive prodrugs that are activated in the
oxidative environment of certain diseases.

Alkylation

The nucleophilic sulfur atom can react with alkyl halides to form sulfonium salts.

Butane, 1-(propylthio)-

(R-S-R")
Sulfonium Salt
([R-S(R)-R"]*X7)
Alkyl Halide
(R™X)

Click to download full resolution via product page

Figure 3: Alkylation of Butane, 1-(propylthio)- to form a sulfonium salt.

Analytical Characterization

The identity and purity of Butane, 1-(propylthio)- are typically confirmed using a combination
of spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of Butane, 1-(propylthio)- is available from the NIST
Chemistry WebBook and shows a molecular ion peak (M*) at m/z = 132, corresponding to its
molecular weight.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for Butane, 1-(propylthio)- are not readily available in public
databases, the expected chemical shifts can be predicted based on the structure.
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Predicted *H NMR Chemical Shifts:

e -CH2-S-CH2-: The methylene groups directly attached to the sulfur atom are expected to
resonate in the range of 2.4-2.6 ppm as triplets.

¢ -CH2-CH2-S-: The methylene groups adjacent to the sulfur-bound methylene groups are
predicted to appear around 1.5-1.7 ppm as sextets.

e CHs-CHz2-: The terminal methyl groups are expected in the upfield region, around 0.9-1.0
ppm, as triplets.

Predicted 3C NMR Chemical Shifts:
e -CH2-S-CH2-: Carbons directly bonded to sulfur are expected in the range of 30-40 ppm.
e -CH2-CH2-S-: The next carbons in the chain are predicted to be around 22-32 ppm.

e CHs-CHz-: The terminal methyl carbons are expected at approximately 13-14 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of an aliphatic thioether is primarily characterized by C-H stretching and
bending vibrations.

e C-H stretching: Strong absorptions are expected in the 2850-2960 cm~* region.

e C-H bending: Absorptions for methylene and methyl groups are expected around 1465 cm—1
and 1375 cm~1. The C-S stretching vibration is typically weak and falls in the 600-800 cm~1
region, often making it difficult to identify definitively.

Applications and Relevance in Research

While specific, documented applications for Butane, 1-(propylthio)- are scarce, the thioether
moiety it contains is of significant interest in several areas of research and development,
particularly in the pharmaceutical industry.

o Scaffold in Drug Discovery: The thioether linkage is a common structural motif in a variety of
pharmaceuticals. Its ability to act as a flexible, metabolically stable linker and its potential for
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hydrogen bonding interactions make it a valuable component in drug design.

» ROS-Responsive Materials: As previously mentioned, the facile oxidation of thioethers to
hydrophilic sulfoxides and sulfones makes them excellent candidates for the design of
stimuli-responsive materials. This principle is being explored for targeted drug delivery
systems that release their payload in the oxidative microenvironment of tumors or inflamed
tissues.

Safety and Toxicology

A specific, detailed Safety Data Sheet (SDS) for Butane, 1-(propylthio)- is not readily
available. However, based on its structure and data for analogous compounds such as di-n-
butyl sulfide, the following safety precautions should be observed.

o Flammability: Butane, 1-(propylthio)- is a flammable liquid.[1] Keep away from heat, sparks,
and open flames.

 Inhalation: Vapors may be harmful if inhaled. Use in a well-ventilated area or with appropriate
respiratory protection.

« Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal
protective equipment, including gloves and safety glasses.

 Ingestion: May be harmful if swallowed.

For di-n-butyl sulfide (CAS 544-40-1), the LD50 (oral, rat) is reported as 2220 mg/kg, indicating
moderate acute toxicity.[4] Similar toxicity can be expected for Butane, 1-(propylthio)-.

Conclusion

Butane, 1-(propylthio)- serves as a fundamental example of an aliphatic thioether. While it
may not have widespread, specific applications, its synthesis, reactivity, and spectral
characteristics are representative of this important class of organic compounds. A thorough
understanding of its properties, as detailed in this guide, provides a solid foundation for
researchers and drug development professionals working with more complex molecules
containing the thioether functional group. The principles of its synthesis via Williamson-type
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reactions and its reactivity, particularly oxidation, are cornerstones of modern organic and
medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BENGHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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